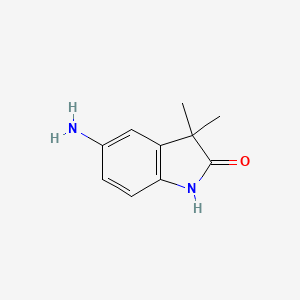
5-Amino-3,3-dimethylindolin-2-one
Descripción general
Descripción
5-Amino-3,3-dimethylindolin-2-one is a chemical compound belonging to the indolin-2-one family Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mecanismo De Acción
Target of Action
Similar indolin-2-one derivatives have been designed asacetylcholine esterase (AChE) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases such as Alzheimer’s disease .
Mode of Action
Related indolin-2-one derivatives have shown to inhibit ache, which could potentially lead to an increase in acetylcholine levels in the brain, improving nerve signal transmission .
Biochemical Pathways
If it acts similarly to other indolin-2-one derivatives, it may influence the cholinergic pathway by inhibiting ache . This could potentially affect memory and cognition, particularly in the context of neurodegenerative diseases .
Result of Action
Related indolin-2-one derivatives have shown potential cytotoxic effects against various human cancer cell lines . If 5-Amino-3,3-dimethylindolin-2-one shares similar properties, it could potentially have applications in cancer treatment.
Análisis Bioquímico
Biochemical Properties
5-Amino-3,3-dimethylindolin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites or allosteric sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects have been observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, where it can exert its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 3,3-dimethyl-2-oxindole with an amine source. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indolin-2-one derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-3,3-dimethylindolin-2-one
- 3,3-Dimethylindolin-2-one
- Oxoindolin-2-one derivatives
Uniqueness
5-Amino-3,3-dimethylindolin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and properties compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
5-amino-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOWWRUCCAUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine](/img/structure/B3035223.png)
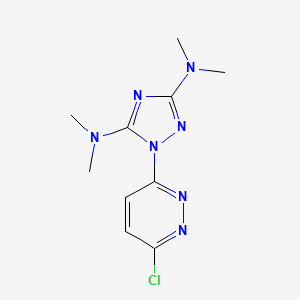
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B3035227.png)
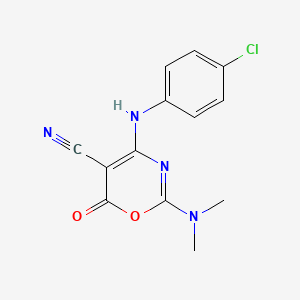
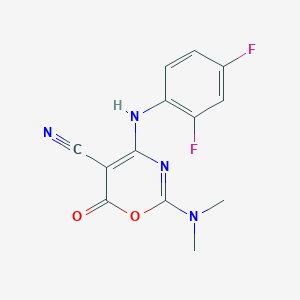
![2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile](/img/structure/B3035231.png)
![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)
![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)
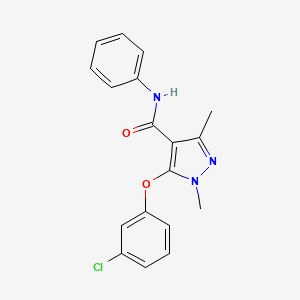
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)
![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035240.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B3035241.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)
![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)
